2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine
Description
This compound features a pyridine core linked via a sulfanyl (-S-) group to a piperidine ring substituted with a thiophene-2-carbonyl moiety. Such a hybrid structure is designed to optimize physicochemical properties (e.g., lipophilicity, solubility) and biological activity, particularly in antimicrobial or enzyme-targeting applications .
Properties
IUPAC Name |
[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c19-16(14-4-3-11-20-14)18-9-6-13(7-10-18)12-21-15-5-1-2-8-17-15/h1-5,8,11,13H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXADJHCSLPGUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with piperidine to form 1-(thiophene-2-carbonyl)piperidine. This intermediate is further reacted with pyridine-2-thiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycles and Substituents
- BI88740 (3-({[1-(Thiophene-2-Carbonyl)-4,5-Dihydro-1H-Imidazol-2-Yl]Sulfanyl}Methyl)Pyridine):
- Hexahydroquinoline Derivatives (): Feature a fused hexahydroquinoline scaffold with chloro and nitro substituents. The pyridine and piperidine moieties are absent, but the nitro group introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound .
- DMPI and CDFII (): Piperidine-containing indole derivatives with methylbenzyl and chlorophenyl groups.
Key Structural Differences
Physicochemical Properties
- Lipophilicity: The thiophene moiety in the target compound increases logP compared to non-thiophene analogs (e.g., hexahydroquinolines with nitro groups) .
- Solubility : Sulfanyl and pyridine groups enhance aqueous solubility relative to purely aromatic systems like DMPI .
- Thermal Stability : Melting points of similar compounds range from 268–287°C, suggesting moderate thermal stability for the target compound .
Antimicrobial Activity
- Hexahydroquinoline Derivatives: Exhibit moderate to strong activity against E. coli and S. aureus (MIC: 12.5–50 µg/mL), with nitro-substituted analogs showing enhanced potency .
- Thiophene-Containing Analogs : Thiazolyl pyridines () demonstrate activity via membrane disruption or enzyme inhibition, attributed to thiophene’s lipophilicity and sulfur’s nucleophilic reactivity .
- Target Compound : Expected to show comparable or superior antimicrobial activity due to synergistic effects of thiophene (membrane penetration) and sulfanyl (enzyme binding) groups .
Molecular Docking Insights
- Thiophene and pyridine moieties in similar compounds engage in π-π stacking with microbial enzyme active sites (e.g., E. coli DNA gyrase), while sulfanyl groups form hydrogen bonds with cysteine residues .
Computational and Drug-Likeness Profiles
- BI88740: Exhibits a polar surface area (PSA) of ~80 Ų and <5 hydrogen bond donors, aligning with Lipinski’s Rule of Five .
- Target Compound: Predicted PSA of ~90 Ų (pyridine + amide groups) and moderate bioavailability, comparable to chromenopyrimidine derivatives in .
Biological Activity
The compound 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine can be depicted as follows:
This compound features a pyridine ring, a piperidine moiety with a thiophene carbonyl substitution, and a sulfanyl group, which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds containing thiophene and piperidine moieties exhibit significant antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, demonstrating their potential as antibacterial agents .
Neuropharmacological Effects
The compound has been evaluated for its interaction with dopamine receptors. Specifically, the D3 dopamine receptor has been a focus due to its role in neuropsychiatric disorders. Research indicates that similar compounds can act as selective agonists for the D3 receptor, promoting β-arrestin translocation and G protein activation without affecting other dopamine receptors . This selectivity is crucial for minimizing side effects in therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine is essential for optimizing its biological activity. Modifications to the thiophene and piperidine components can significantly influence the compound's efficacy and selectivity towards specific biological targets. For example, introducing electron-withdrawing groups on the thiophene ring may enhance receptor binding affinity.
| Compound | D3R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |
|---|---|---|
| 1 | 710 nM | 15,700 nM |
| 2 | 278 nM | 9,000 nM |
| 3 | 98 nM | >100,000 nM |
This table illustrates the varying degrees of activity among different analogs, highlighting the importance of structural modifications in enhancing biological effects .
Study on Antimicrobial Efficacy
In a controlled study, several derivatives of thiophene-piperidine compounds were synthesized and screened for antimicrobial activity. The results demonstrated that compounds with specific substitutions on the piperidine ring exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative strains. This finding suggests that structural variations can lead to improved therapeutic profiles against specific pathogens.
Neuroprotective Effects
Another study investigated the neuroprotective potential of related compounds in models of neurodegeneration. The results indicated that certain analogs could protect dopaminergic neurons from degeneration, suggesting their potential utility in treating neurodegenerative diseases like Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
